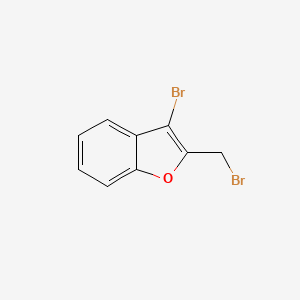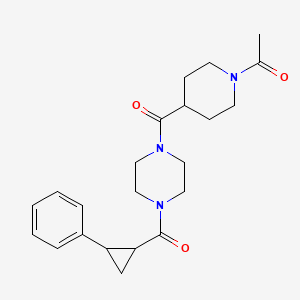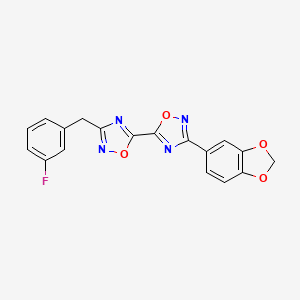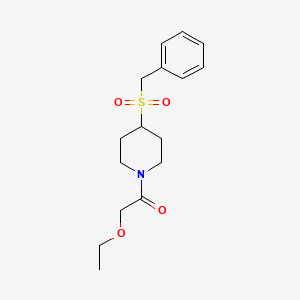![molecular formula C17H17ClN2OS B2595589 2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE CAS No. 867041-75-6](/img/structure/B2595589.png)
2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring, a chlorophenoxy group, and a propylsulfanyl group
科学的研究の応用
2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenoxy Group: This step involves the reaction of the benzodiazole intermediate with 4-chlorophenol in the presence of a base such as potassium carbonate.
Attachment of the Propylsulfanyl Group: The final step involves the reaction of the intermediate with 3-chloropropylsulfanyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzodiazoles.
作用機序
The mechanism of action of 2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Cetylpyridinium Chloride
- Domiphen Bromide
Comparison
2-({[3-(4-CHLOROPHENOXY)PROPYL]SULFANYL}METHYL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to cetylpyridinium chloride and domiphen bromide, it may exhibit different reactivity and biological activity profiles, making it suitable for specific applications where these other compounds may not be as effective .
特性
IUPAC Name |
2-[3-(4-chlorophenoxy)propylsulfanylmethyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS/c18-13-6-8-14(9-7-13)21-10-3-11-22-12-17-19-15-4-1-2-5-16(15)20-17/h1-2,4-9H,3,10-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXMZUJCFIOCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Ethoxy-2,3-dihydroimidazo[1,2-a]pyridine-8-carbonitrile hydrochloride](/img/no-structure.png)

![5-methyl-1-[2-(pyrazin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2595515.png)
![2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2595516.png)

![3-[4-Chloro-3-(difluoromethyl)-5-methyl-1h-pyrazol-1-yl]propanoic acid](/img/structure/B2595518.png)

![benzofuran-2-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2595520.png)
![4-((4-Fluorophenyl)sulfonyl)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)butan-1-one](/img/structure/B2595522.png)

![5-(6-Chloropyridin-3-yl)-3-oxo-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]pent-4-enenitrile](/img/structure/B2595524.png)
![N-(3-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2595525.png)
![2-Methyl-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B2595528.png)

